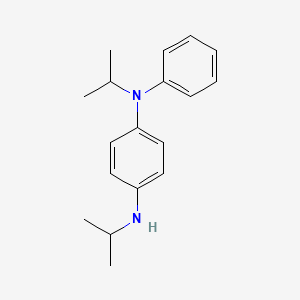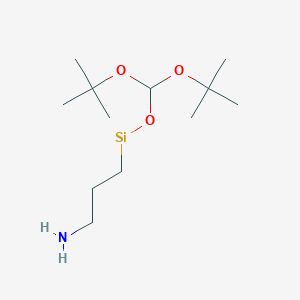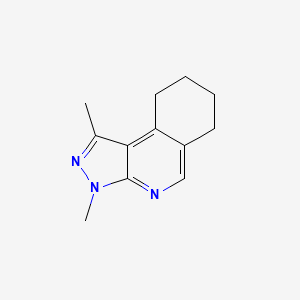![molecular formula C33H52O2 B14365258 1,1'-Methylenebis[2-(decyloxy)benzene] CAS No. 90449-22-2](/img/no-structure.png)
1,1'-Methylenebis[2-(decyloxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[2-(decyloxy)benzene] is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a decyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[2-(decyloxy)benzene] typically involves the reaction of 2-(decyloxy)benzaldehyde with formaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the methylene bridge between the two benzene rings. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[2-(decyloxy)benzene] can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis[2-(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[2-(decyloxy)benzene] has several scientific research applications, including:
Materials Science: Used as a precursor in the synthesis of advanced materials, such as polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activity and use in drug development.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis[2-(decyloxy)benzene] involves its interaction with molecular targets through its aromatic rings and methylene bridge. The compound can participate in various chemical reactions, influencing molecular pathways and processes. The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or materials science.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Methylenebis[2-(benzyloxy)benzene]
- 1,1’-Methylenebis[2-(methoxy)benzene]
- 1,1’-Methylenebis[2-(ethoxy)benzene]
Uniqueness
1,1’-Methylenebis[2-(decyloxy)benzene] is unique due to its long decyloxy substituents, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Propiedades
| 90449-22-2 | |
Fórmula molecular |
C33H52O2 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
1-decoxy-2-[(2-decoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C33H52O2/c1-3-5-7-9-11-13-15-21-27-34-32-25-19-17-23-30(32)29-31-24-18-20-26-33(31)35-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-29H2,1-2H3 |
Clave InChI |
NIFZRBAGSHACHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=CC=C1CC2=CC=CC=C2OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


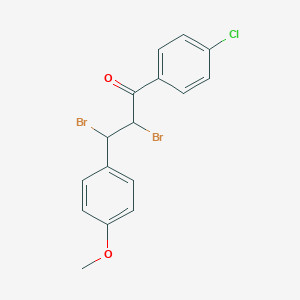
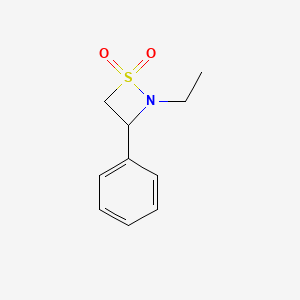
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-[(E)-(2-hydroxyphenyl)methylideneamino]guanidine](/img/structure/B14365182.png)
